molecular formula C15H26N2O2 B8581323 N~1~-[2-(3,5-Dimethoxyphenyl)ethyl]-N~1~-methylbutane-1,4-diamine CAS No. 133531-22-3

N~1~-[2-(3,5-Dimethoxyphenyl)ethyl]-N~1~-methylbutane-1,4-diamine

Cat. No.: B8581323
CAS No.: 133531-22-3
M. Wt: 266.38 g/mol
InChI Key: VALGEAIFLWNVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[2-(3,5-Dimethoxyphenyl)ethyl]-N~1~-methylbutane-1,4-diamine is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.38 g/mol. The purity is usually 95%.
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Properties

CAS No.

133531-22-3

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

N'-[2-(3,5-dimethoxyphenyl)ethyl]-N'-methylbutane-1,4-diamine

InChI

InChI=1S/C15H26N2O2/c1-17(8-5-4-7-16)9-6-13-10-14(18-2)12-15(11-13)19-3/h10-12H,4-9,16H2,1-3H3

InChI Key

VALGEAIFLWNVDE-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCN)CCC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.0 g of N-methyl-(2-(3,5-dimethoxyphenyl)ethyl)amine was dissolved in 130 ml of N,N-dimethylformamide, followed by the addition of 10.63 g of anhydrous potassium carbonate and 6.12 ml of 4-bromobutyronitrile. The reaction was carried out at a room temperature for 12 hours. Water was added to the reaction mixture. The obtained mixture was extracted with ethyl acetate. The ethyl acetate phase was washed with water and a saturated aqueous solution of common salt successively, dried over anhydrous potassium carbonate and distilled to remove the solvent. 150 ml of ethanol, 11 ml of concentrated hydrochloric acid and 1 g of platinum- oxide were added to the obtained residue to carry out hydrogenation at a room temperature under 3 kg/cm2 for 12 hours. The catalyst was filtered out and the filtrate was concentrated under a reduced pressure, followed by the addition of concentrated aqueous ammonia. The obtained mixture was extracted with chloroform. The chloroform phase was dried over anhydrous potassium carbonate. After the solvent had been distilled off, the residue was distilled under a reduced pressure to obtain 10.85 g of the title compound as a colorless oil (yield: 80%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
10.63 g
Type
reactant
Reaction Step Two
Quantity
6.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

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